molecular formula C17H18FN5O2 B6532936 N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-methylpropanamide CAS No. 1058250-27-3

N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-methylpropanamide

Cat. No.: B6532936
CAS No.: 1058250-27-3
M. Wt: 343.36 g/mol
InChI Key: JAWCMJJJDVMWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-methylpropanamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • A 3-fluorophenyl substituent at position 3 of the triazolo-pyridazine ring, which may enhance lipophilicity and metabolic stability.
  • An ethoxyethyl linker at position 6, connecting the core to a 2-methylpropanamide group, likely influencing solubility and target interactions.

Properties

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c1-11(2)17(24)19-8-9-25-15-7-6-14-20-21-16(23(14)22-15)12-4-3-5-13(18)10-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWCMJJJDVMWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fluorine vs. Methoxy Groups

  • The 3-fluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability compared to the 6-methoxy group in the benzimidazole analog . Fluorine’s electronegativity may also strengthen hydrogen bonding with biological targets.

Linker and Side Chain Variations

  • The 2-methylpropanamide terminus may offer steric hindrance, altering selectivity compared to the acetamide group in ’s compound .

Agrochemical vs. Pharmaceutical Potential

  • Flumetsulam () demonstrates that triazolo-heterocycles with sulfonamide and halogenated aryl groups are effective herbicides . The target compound’s fluorophenyl and propanamide groups may similarly align with agrochemical design principles.
  • In contrast, the benzimidazole-containing analog () is more likely a drug candidate due to benzimidazole’s prevalence in medicinal chemistry (e.g., antiviral or anticancer agents) .

Research Findings and Implications

Key Hypotheses from Structural Analysis

Bioactivity : The target compound’s fluorophenyl group may confer herbicidal activity akin to flumetsulam, while its propanamide side chain could enable kinase inhibition, as seen in other triazolo-pyridazine derivatives.

Solubility : The ethoxyethyl linker may improve aqueous solubility relative to analogs with bulkier aromatic substituents (e.g., benzimidazole in ), aiding formulation .

Metabolic Stability: Fluorine’s presence could reduce oxidative metabolism, extending half-life compared to non-halogenated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.